molecular formula C12H21NO3 B1493613 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol CAS No. 2163151-80-0

1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol

Cat. No. B1493613
M. Wt: 227.3 g/mol
InChI Key: CCPDNPGJGMIOKC-UHFFFAOYSA-N
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Description

“1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol” is a clear colorless viscous liquid . It can be used to synthesize pharmaceutical compounds such as diuretics .


Synthesis Analysis

This compound can be synthesized from 1,4-Dioxa-8-azaspiro[4.5]decan-8-ol . In one of the synthesis methods, tetrabutylammonium bromide (TBAB) is used as a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C7H13NO2 . Its molar mass is 143.18 g/mol .


Chemical Reactions Analysis

The compound is used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .


Physical And Chemical Properties Analysis

The compound has a density of 1.117 g/cm3 . Its boiling point is 108-110 °C .

Scientific Research Applications

Synthesis and Structural Analysis

A Short Synthesis of 1-Azaadamantan-4-one : This study presents the synthesis of compounds related to "1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol", highlighting the methodologies for creating complex spirocyclic structures. The synthesis involves reductive homologation and double-Mannich condensation to produce 1-azatricyclo[3.3.1.1^3,7]decan-4-one, a process that underscores the chemical flexibility of spirocyclic compounds (Becker & Flynn, 1992).

Innovative Scaffolds for Drug Discovery

Synthesis of 6-Azaspiro[4.3]alkanes : This paper introduces 6-azaspiro[4.3]alkanes as new scaffolds for drug discovery, synthesized from four-membered-ring ketones. The study highlights the potential of these structures in creating novel pharmacological agents, demonstrating the relevance of spirocyclic compounds in medicinal chemistry (Chalyk et al., 2017).

Molecular Structure and Antibacterial Evaluation

Study on Synthesis, Spectral Characterization, and in vitro Antibacterial Evaluation : This research focuses on the synthesis of 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives and their antibacterial efficacy. The compounds demonstrated significant antibacterial activity, indicating the potential of spirocyclic compounds in the development of new antibacterial agents (Natarajan et al., 2021).

Antitubercular Potential

Structural Elucidation of the Antitubercular Benzothiazinone BTZ043 : This study provides a detailed analysis of BTZ043, a promising antitubercular compound featuring a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl side chain. The research highlights the significance of spirocyclic components in drug development, especially for combating tuberculosis (Richter et al., 2022).

Potential Biolubricant Applications

Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid : This research explores the synthesis of novel 1,4-dioxaspiro compounds derived from oleic acid for potential biolubricant applications. The study underscores the versatility of spirocyclic compounds beyond pharmacology, demonstrating their utility in sustainable materials development (Kurniawan et al., 2017).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-11(2-1-3-11)10-13-6-4-12(5-7-13)15-8-9-16-12/h14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPDNPGJGMIOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CCC3(CC2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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